molecular formula C7H9IN2O2 B2438931 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1354705-26-2

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2438931
CAS No.: 1354705-26-2
M. Wt: 280.065
InChI Key: GCGRVEYXRKGTEH-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with ethyl, iodo, and methyl groups, along with a carboxylic acid functional group

Mechanism of Action

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) .

Mode of Action

For instance, some pyrazole derivatives are known to inhibit the activity of their target enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential role as a dao inhibitor , it may impact pathways involving D-amino acids.

Pharmacokinetics

Its solubility in polar organic solvents suggests that it may have good bioavailability.

Result of Action

Similar compounds have been used in the synthesis of new class of 2-phenylhydrazinylidene derivatives as antivirulence agents that inhibit staphylococcus aureus biofilm formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid. For instance, its stability at room temperature suggests that it may be sensitive to heat. Additionally, its solubility in polar organic solvents indicates that the compound’s action may be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a 1,3-diketone with hydrazine or its derivatives to form the pyrazole core.

    Introduction of Substituents: Subsequent steps involve the introduction of ethyl, iodo, and methyl groups through various substitution reactions. For instance, iodination can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 1-Ethyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-Ethyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-Ethyl-4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid

Comparison: Compared to its halogenated analogs, 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the larger and more polarizable iodine atom. This can result in stronger halogen bonding interactions and potentially different reactivity and biological activity profiles .

Properties

IUPAC Name

1-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGRVEYXRKGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-26-2
Record name 1-ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid
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